N-(3-ethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
The compound N-(3-ethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide features a structurally complex tricyclic core with fused oxygen (8-oxa) and nitrogen (3,5-diaza) heterocycles. Key functional groups include:
- A sulfanyl (-S-) bridge linking the tricyclic system to an acetamide moiety.
- An oxolan-2-ylmethyl substituent (tetrahydrofuran derivative) at position 5 of the tricyclic scaffold.
- A 3-ethylphenyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-16-7-5-8-17(13-16)26-21(29)15-33-25-27-22-19-10-3-4-11-20(19)32-23(22)24(30)28(25)14-18-9-6-12-31-18/h3-5,7-8,10-11,13,18H,2,6,9,12,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNFNCJXIRURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities that warrant detailed exploration.
Chemical Structure
The compound's structure can be broken down into several key components:
- Phenyl Group : The presence of the 3-ethylphenyl moiety may enhance lipophilicity and biological interactions.
- Oxolan and Diazatricyclo Structures : These cyclic structures contribute to the compound's stability and potential interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar scaffolds exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activity of N-(3-ethylphenyl)-2-{...} has not been extensively documented in the literature; however, related compounds provide insights into its potential.
Table 1: Potential Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anti-inflammatory | |
| Compound B | Anticancer | |
| Compound C | Antimicrobial |
The mechanism by which N-(3-ethylphenyl)-2-{...} exerts its biological effects is hypothesized based on structural analogs:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammatory pathways .
- Cell Signaling Modulation : The compound may interact with signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the activity of structurally related compounds:
- Anti-inflammatory Effects : A study demonstrated that a related acetamide exhibited significant inhibition of TNF-alpha production in human whole blood assays, indicating potential for inflammatory disease treatment .
- Anticancer Properties : Another investigation found that compounds with similar diazatricyclo structures showed cytotoxicity against various cancer cell lines, suggesting that N-(3-ethylphenyl)-2-{...} might also possess anticancer properties.
Scientific Research Applications
The compound N-(3-ethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide presents a complex molecular structure that suggests potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings, case studies, and insights from verified sources.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structural frameworks. For instance, derivatives of acetamides have shown significant growth inhibition against various cancer cell lines. The compound could be evaluated for its efficacy against specific cancers through in vitro and in vivo studies.
Anti-inflammatory Properties
Compounds that inhibit key enzymes involved in inflammatory pathways are of great interest. Molecular docking studies suggest that similar compounds can act as inhibitors of 5-lipoxygenase , a crucial enzyme in the inflammatory response. This suggests that this compound could be a promising candidate for anti-inflammatory drug development.
Enzyme Inhibition
The compound's structure may allow it to interact with various enzymes, potentially inhibiting their activity. For example, compounds designed with similar frameworks have been shown to inhibit α-glucosidase and acetylcholinesterase , indicating the compound's possible utility in treating conditions like diabetes and Alzheimer's disease.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of structurally related compounds, demonstrating significant inhibition of cell growth in several cancer lines (e.g., SNB-19 and OVCAR-8). The findings suggest that modifications to the acetamide structure can enhance anticancer activity, providing a framework for testing this compound against similar models.
Case Study 2: Anti-inflammatory Potential
In silico studies using molecular docking have indicated that compounds with similar functionalities can effectively bind to targets involved in inflammation pathways. These findings support the hypothesis that this compound may exhibit anti-inflammatory properties worthy of further exploration.
Comparison with Similar Compounds
Structural Analogs
a. (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3, )
- Core structure : Contains a sulfamoyl-phenylacetamide backbone with a 2-oxotetrahydrofuran substituent.
- Key differences : Lacks the tricyclic system and sulfanyl bridge present in the target compound.
- Synthesis : Prepared via acetylation of sulfanilyl chloride and a tetrahydrofuran-derived amine, yielding a 57% isolated product .
b. Aglaithioduline ()
- A plant-derived compound with ~70% structural similarity to SAHA (a histone deacetylase inhibitor) based on Tanimoto coefficient analysis.
- Relevance : Demonstrates how similarity indexing can identify analogs with overlapping pharmacophores, even across synthetic and natural product libraries .
c. NP-like Compounds ()
- Synthetic analogs of natural products (NPs) that occupy overlapping regions in chemical space maps.
- The target compound’s oxolan-methyl group and tricyclic system may align it with NP-like scaffolds, enabling comparisons using cheminformatics tools .
Physicochemical Properties
*Hypothetical estimates due to lack of direct experimental data.
Bioactivity and Pharmacokinetics
- Compound 3: No bioactivity data provided, but its sulfamoyl group is common in antimicrobial agents .
- Target Compound : The sulfanyl-acetamide moiety may enhance membrane permeability, while the tricyclic system could confer rigidity, improving target binding .
Methodological Approaches for Comparison
a. Molecular Networking ()
- Clusters compounds based on MS/MS fragmentation patterns (cosine scores ≥0.7 indicate high similarity).
- Useful for identifying analogs with shared substructures (e.g., oxolan-methyl groups) in large libraries .
b. Graph-Based Similarity ()
- Represents compounds as graphs to capture structural topology.
- Computationally intensive but more accurate than fingerprint-based methods for complex molecules like the target compound .
c. Tanimoto Coefficient ()
- Measures overlap in molecular fingerprints. A 70% similarity threshold (as with aglaithioduline vs. SAHA) can prioritize candidates for experimental validation .
d. Lumping Strategy ()
- Groups compounds with similar structures (e.g., tricyclic cores) to predict shared reactivity or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
